cis-4-Fluoro-piperidin-3-ol

Description

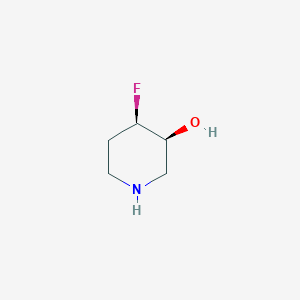

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-fluoropiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAXOFJRWIZALN-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Cis 4 Fluoro Piperidin 3 Ol

Enantioselective Synthesis Approaches

Achieving enantiopurity in fluorinated piperidines is crucial for developing selective drug candidates. Methodologies to this end include organocatalytic reactions and asymmetric hydrogenations.

Organocatalytic Fluorination Using Chiral Amine Catalysts

Organocatalysis offers a powerful metal-free approach for enantioselective fluorination. The synthesis of chiral fluorinated piperidinols can be achieved using chiral amine catalysts, such as modified cinchona alkaloids. nih.gov This strategy involves the enantioselective fluorination of an appropriate precursor. For instance, a reported methodology for the synthesis of the closely related cis-1-Boc-3-fluoropiperidin-4-ol utilizes a modified cinchona alkaloid catalyst. nih.gov Notably, studies have shown that commercially available primary amines, like α-methylbenzylamine, can sometimes replace the more complex catalyst system with comparable levels of enantioselectivity. nih.gov The resulting fluorinated piperidinols can often be crystallized to achieve high enantiopurity. nih.gov

Interactive Data Table: Catalyst Performance in Enantioselective Fluorination

| Catalyst Type | Example | Key Feature | Outcome | Reference |

| Cinchona Alkaloid | Modified Quinine/Quinidine | Induces high enantioselectivity in α-fluorination | Provides access to enantioenriched fluorinated piperidinol precursors. nih.gov | nih.gov |

| Chiral Primary Amine | α-methylbenzylamine | Commercially available, simpler alternative | Achieves similar enantioselectivity levels to cinchona alkaloids in specific reactions. nih.gov | nih.gov |

Asymmetric Hydrogenation and Dynamic Kinetic Resolution

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. In the context of fluorinated piperidines, this can involve the reduction of a prochiral enamine or ketone precursor using a chiral metal catalyst. A related strategy is dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single enantiomer of the product. nih.gov

Iridium-catalyzed asymmetric hydrogenation has been successfully applied to α-fluoro ketones via a DKR strategy to produce β-fluoro alcohols with good to excellent enantiomeric and diastereomeric selectivities. nih.gov This approach relies on the challenging discrimination between a fluorine atom and a hydrogen atom. nih.gov Theoretical calculations suggest that noncovalent interactions, such as a C-F···Na charge-dipole interaction in the transition state, can be responsible for controlling the diastereoselectivity. nih.gov

Similarly, chiral rhodium catalysts have been employed in the asymmetric transfer hydrogenation of cyclic sulfamidate imines, achieving dynamic kinetic resolution to afford products with high diastereomeric ratios and enantiomeric excesses. rsc.org While not directly applied to cis-4-fluoro-piperidin-3-ol in the provided sources, these principles are foundational for designing such syntheses. For example, the asymmetric hydrogenation of a specifically prepared fluoro-enamide substrate using a ruthenium catalyst has been used to access syn-3-fluoro-4-aminopiperidine derivatives with high enantiomeric excess. scientificupdate.com

Diastereoselective Synthesis Principles in Fluorinated Piperidine (B6355638) Construction

The control of relative stereochemistry, particularly achieving the cis-configuration, is paramount in the synthesis of this compound. A dominant strategy for achieving high diastereoselectivity is the hydrogenation of fluorinated pyridine (B92270) precursors. nih.govacs.org During the reduction of the aromatic ring, hydrogen atoms are typically delivered from the same face of the ring, which is influenced by the catalyst surface and the existing substituent. This process consistently leads to the formation of cis-substituted piperidines. nih.govacs.org This inherent selectivity avoids the need for complex stereochemical control in subsequent steps and is a key principle in constructing all-cis-(multi)fluorinated piperidines. nih.govspringernature.com The fluorine atom in the resulting piperidine hydrochloride salt often prefers an axial orientation, which can be rationalized by a favorable dipole interaction between the C-F bond and the protonated nitrogen (C-F…HN⁺). scientificupdate.com

Catalytic Hydrogenation Methods for Fluorinated Piperidines

Catalytic hydrogenation of readily available fluoropyridine precursors represents a direct and atom-economical route to fluorinated piperidines. acs.orgnih.gov Overcoming challenges such as catalyst deactivation by the basic nitrogen heterocycle and potential hydrodefluorination is key to the success of these methods. nih.govspringernature.com

Palladium-Catalyzed Hydrogenation Strategies

Palladium-based catalysts are effective for the robust and cis-selective hydrogenation of fluoropyridines. acs.orgnih.gov A highly effective system combines palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) with a Brønsted acid, such as aqueous HCl, in a solvent like methanol. acs.orgnih.gov The acid protonates the substrate and the product, which helps to prevent catalyst poisoning and facilitates the reaction. acs.orgnih.gov This protocol is robust, tolerates air and moisture, and allows for the chemoselective reduction of fluoropyridines in the presence of other aromatic systems like benzene (B151609) rings. acs.orgnih.gov The method consistently produces products with high yields and excellent diastereoselectivities. acs.org

Interactive Data Table: Comparison of Catalysts for Fluoropyridine Hydrogenation

| Catalyst | Acid Additive | Solvent | Outcome | Reference |

| Pd(OH)₂/C (20 wt %) | aq. HCl | MeOH | Good yield and high diastereoselectivity for the desired fluorinated piperidine. acs.orgnih.gov | acs.orgnih.gov |

| Pd/C | aq. HCl | MeOH | Lower yield of the desired product. nih.gov | nih.gov |

| PtO₂ | aq. HCl | MeOH | Traces of the desired product. nih.gov | nih.gov |

| Rh/C | aq. HCl | MeOH | Traces of the desired product. nih.gov | nih.gov |

| Ru/C | aq. HCl | MeOH | Traces of the desired product. nih.gov | nih.gov |

Rhodium-Catalyzed Dearomatization-Hydrogenation Approaches

A one-pot, two-step dearomatization-hydrogenation (DAH) process using rhodium catalysts provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.govnih.gov This strategy first involves a rhodium-catalyzed dearomatization of the pyridine ring using an additive like pinacol (B44631) borane (B79455) (HBpin), which forms diene intermediates. springernature.com This is followed by the complete saturation of these intermediates via hydrogenation in the same vessel. nih.govnih.gov A rhodium-CAAC (Cyclic (Alkyl)(Amino)Carbene) complex was found to be an optimal catalyst for this transformation. nih.gov The DAH process is highly efficient and provides access to complex fluorinated piperidines that would otherwise require tedious, multi-step syntheses. springernature.comnih.gov

Crystallization Techniques for Enantiopure Material Acquisition

The acquisition of enantiomerically pure compounds is a critical step in the development of chiral molecules for various applications. While several methods exist for obtaining single enantiomers, crystallization-based techniques remain a cornerstone of chiral resolution and purification on both laboratory and industrial scales. For this compound, particularly its N-protected derivatives, direct crystallization has been shown to be an effective method for achieving high levels of enantiopurity. nih.gov

Following an enantioselective synthesis which yields an enriched mixture of enantiomers, crystallization can be employed to isolate the major enantiomer in a highly pure form. This process takes advantage of the different solubilities of the racemate and the individual enantiomers in a given solvent system. In many cases, the racemic mixture forms a solid solution or a conglomerate, and the enantiomers can have different crystal lattice energies, leading to differences in solubility.

The general principle involves dissolving the enantiomerically enriched material in a suitable solvent or a mixture of solvents at an elevated temperature to ensure complete dissolution. Subsequently, the solution is gradually cooled, allowing the less soluble major enantiomer to crystallize out of the solution, while the more soluble minor enantiomer remains in the mother liquor. The resulting crystals can then be isolated by filtration, washed, and dried, yielding material with a significantly enhanced enantiomeric excess (ee).

In the context of the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, an important intermediate, it has been reported that the piperidinol products are readily crystallized to furnish enantiopure material. nih.gov This suggests that the enantiomers of this compound, when protected, have favorable crystallization properties that allow for efficient separation from the minor enantiomer. The success of this approach is often dependent on the initial enantiomeric excess of the material; a higher starting ee generally leads to a more efficient crystallization and a higher recovery of the desired enantiopure product.

While detailed experimental parameters for the crystallization of this compound are often proprietary or specific to a particular synthetic route, the following table provides a representative overview of the key parameters and potential outcomes for the enantiomeric enrichment of a protected derivative, such as cis-1-Boc-3-fluoropiperidin-4-ol, by direct crystallization.

| Parameter | Description | Typical Range / Value |

|---|---|---|

| Starting Material | Enantiomerically enriched N-Boc-protected cis-4-fluoro-piperidin-3-ol | >90% ee |

| Solvent System | A single solvent or a binary mixture in which the compound has temperature-dependent solubility. | e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane |

| Dissolution Temperature | The temperature at which the starting material fully dissolves in the chosen solvent system. | 40 - 60 °C |

| Crystallization Temperature | The final temperature to which the solution is cooled to induce crystallization. | 0 - 25 °C (Room Temperature or ice bath) |

| Cooling Profile | The rate at which the solution is cooled. A slower cooling rate often promotes the formation of larger, purer crystals. | Linear or stepwise cooling over several hours. |

| Seeding | Optional addition of a small quantity of the pure desired enantiomer to initiate crystallization. | Not always necessary but can improve reproducibility. |

| Yield of Enantiopure Product | The percentage of the desired enantiomer recovered after crystallization. | 50 - 80% |

| Final Enantiomeric Excess | The enantiomeric purity of the crystallized material. | >99% ee |

Stereochemical Investigations and Conformational Analysis of Cis 4 Fluoro Piperidin 3 Ol

Fundamental Stereochemistry of Fluorinated Piperidine (B6355638) Derivatives.researchgate.netbeilstein-journals.org

The stereochemistry of fluorinated piperidines is defined by the spatial arrangement of the fluorine atom and other substituents on the piperidine ring. This arrangement gives rise to various isomers with distinct chemical and physical properties.

Conformational Preferences and Dynamics of Fluoropiperidines.nih.govhuji.ac.il

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay of various forces determines the preferred conformation. nih.gov

Analysis of Axial-Equatorial Equilibria of Fluorine Substituents.nih.gov

For fluorinated piperidines, a dynamic equilibrium exists between conformers where the fluorine atom is in an axial position and those where it is in an equatorial position. While substituents generally prefer the less sterically hindered equatorial position, fluorine's small size and unique electronic properties can lead to a significant population of the axial conformer. nih.govresearchgate.net In some fluorinated piperidinium (B107235) salts, the axial orientation of the fluorine atom is even favored. d-nb.info The position of this equilibrium is influenced by factors such as the presence of other substituents, the nature of the nitrogen substituent (e.g., protonated or protected), and the solvent. nih.govd-nb.info

Influence of Stereoelectronic Effects, including the Fluorine Gauche Effect.beilstein-journals.org

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the conformational preferences of fluorinated piperidines. One of the most significant of these is the fluorine gauche effect. This effect describes the tendency for a fluorine atom to be in a gauche (a 60° dihedral angle) relationship with an adjacent electron-withdrawing group or another fluorine atom, which can be more stable than the anti (180° dihedral angle) conformation. researchgate.net This preference is often attributed to hyperconjugative interactions, where there is stabilizing electron donation from an anti-periplanar C-H bond into the low-lying antibonding orbital of the C-F bond (σCH → σ*CF). nih.govresearchgate.net In the context of cis-4-Fluoro-piperidin-3-ol, the interaction between the C-F bond and the C-O bond of the hydroxyl group, as well as interactions involving the nitrogen atom, will influence the conformational equilibrium. nih.gov

Computational Chemistry Approaches.nih.govchemrxiv.org

Computational chemistry provides powerful tools for investigating the conformational energetics and geometries of molecules like this compound, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Studies on Conformational Energetics.bldpharm.com

Below is an example of a data table that could be generated from DFT studies, illustrating the relative free energies of axial and equatorial conformers of a hypothetical substituted 4-fluoropiperidine (B2509456) in different solvents.

| Solvent | Conformer | ΔG (kcal/mol) |

| Gas Phase | Axial | 0.0 |

| Equatorial | 1.2 | |

| Chloroform (B151607) | Axial | 0.0 |

| Equatorial | 0.8 | |

| Water | Axial | 0.0 |

| Equatorial | -0.5 |

Analysis of Charge-Dipole Interactions and Hyperconjugation in Fluorinated Systems

The conformational behavior of fluorinated piperidines, including structures related to this compound, is significantly influenced by a combination of electronic and steric factors. researchgate.net Among the most crucial are charge-dipole interactions and hyperconjugation. researchgate.netnih.gov Computational and experimental studies on various fluorinated piperidine derivatives have revealed that these delocalization forces are primary drivers for the observed conformational preferences, particularly the tendency for a fluorine atom to occupy an axial position. researchgate.netnih.gov

Charge-dipole interactions involve electrostatic attractions between the partial negative charge on the highly electronegative fluorine atom and a partial positive charge elsewhere in the piperidinium ring system. researchgate.net This interaction can stabilize conformations that might otherwise be considered sterically unfavorable.

Hyperconjugation also plays a significant role. This involves the delocalization of electrons from a filled bonding orbital (e.g., a C-H or C-C bond) to an adjacent empty antibonding orbital (e.g., the σ* orbital of the C-F bond). This interaction is stereoelectronically dependent, meaning its strength is highly sensitive to the relative orientation of the interacting orbitals. In fluorinated piperidines, hyperconjugative interactions can contribute significantly to the stability of specific conformers. researchgate.net For instance, in certain N-substituted analogues like TFA- and NH-analogues, hyperconjugation is a key factor in dictating the conformational equilibrium. researchgate.net The interplay between these forces ultimately determines the dominant conformation of the molecule in the gas phase and in nonpolar solvents. researchgate.net

The following table summarizes the key electronic interactions influencing the conformation of fluorinated piperidine derivatives.

| Interaction Type | Description | Impact on Conformation |

| Charge-Dipole | Electrostatic attraction between the partial negative charge on fluorine and a partial positive charge on the ring. | Stabilizes conformers, often favoring an axial fluorine orientation. researchgate.net |

| Hyperconjugation | Delocalization of electrons from a bonding orbital to an adjacent C-F antibonding (σ*) orbital. | Contributes to the stability of specific conformers, particularly in certain N-substituted derivatives. researchgate.net |

Role of Solvation and Solvent Polarity in Conformational Behavior

While charge-dipole interactions and hyperconjugation are intrinsic electronic factors, the surrounding solvent environment plays a major, sometimes decisive, role in the conformational behavior of fluorinated piperidines. nih.govnih.gov Both computational investigations and experimental data have demonstrated that solvation and solvent polarity are critical factors. nih.gov

The stability of a particular conformer can be significantly altered by changing the polarity of the solvent. nih.gov This is because the different conformers (e.g., axial-F vs. equatorial-F) often possess different dipole moments. d-nb.info A polar solvent will preferentially stabilize the conformer with the larger dipole moment. d-nb.info For example, in the case of a 4-fluoropiperidinium salt, the equatorial conformer has a substantially larger dipole moment (μe,gas = 8.0 D) compared to the axial conformer (μa,gas = 6.4 D). d-nb.info Consequently, in a highly polar solvent like water, the equatorial conformer is significantly stabilized. d-nb.info

This effect has been systematically demonstrated in studies of other fluorinated piperidines. For instance, for N-Pivaloyl- and N-tert-butoxycarbonyl (Boc)-protected 3,5-difluoropiperidines, increasing the solvent polarity from chloroform (ε=4.81) to DMSO (ε=46.7) can invert the conformational preference, shifting the equilibrium to favor the axial fluorine orientation. nih.govd-nb.info This highlights that the interplay between intramolecular electronic effects and solvent interactions dictates the final conformational outcome. researchgate.net

The table below illustrates the impact of solvent polarity on the conformational preference of a protected difluoropiperidine derivative.

| Compound | Solvent | Dielectric Constant (ε) | Favored Conformation |

| Piv-protected 3,5-difluoropiperidine | Chloroform | 4.81 | F-equatorial nih.gov |

| Piv-protected 3,5-difluoropiperidine | DMSO | 46.7 | F-axial nih.gov |

| Boc-protected 3,5-difluoropiperidine | Chloroform | 4.81 | F-equatorial nih.gov |

| Boc-protected 3,5-difluoropiperidine | DMSO | 46.7 | F-axial nih.gov |

Spectroscopic Techniques for Stereochemical and Conformational Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and extensively used technique for investigating the stereochemistry and conformational preferences of fluorinated piperidines in solution. nih.govnih.gov Both ¹H and ¹⁹F NMR are employed to gain detailed structural insights. A key parameter derived from NMR spectra is the vicinal coupling constant (³J), which is the coupling between nuclei separated by three bonds. The magnitude of these coupling constants is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.

In the context of fluorinated piperidines, the ³J(¹⁹F,¹H) coupling constants are particularly informative for determining the axial or equatorial orientation of the fluorine atom. researchgate.net A large ³J(¹⁹F,¹H) value is typically indicative of an anti-periplanar relationship (dihedral angle of ~180°) between the fluorine and a vicinal proton, which occurs when the fluorine is in an axial position. Conversely, smaller coupling constants suggest a gauche relationship (dihedral angle of ~60°), characteristic of an equatorial fluorine.

Systematic NMR analysis of a wide range of diversely substituted and protected fluorinated piperidine derivatives has been crucial in confirming conformational behaviors predicted by computational models and in understanding the influence of factors like substitution patterns and solvent polarity. researchgate.netnih.gov For example, NMR studies have experimentally confirmed a high axial preference for the fluorine atom in various analogues of 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine. researchgate.net

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. While a crystal structure for this compound itself is not detailed in the provided context, analysis of its derivatives and related fluorinated piperidines offers crucial insights into their preferred solid-state conformations. nih.govnih.gov

For example, the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a closely related building block, has been reported, and these piperidinols are readily crystallized to obtain enantiopure material, implying that crystallographic data is attainable. nih.gov In other studies, X-ray crystallographic analysis has been used to unambiguously confirm the stereochemistry of fluorinated piperidines. For instance, the cis-selectivity and the equatorial preference of a fluorine atom were confirmed by X-ray analysis in one multi-substituted monofluorinated piperidine. nih.gov

Interestingly, the conformation in the solid state does not always match that observed in solution. In the case of a difluorinated phosphoramidite (B1245037) analogue of PipPhos, NMR analysis indicated an equatorial orientation for the fluorine atoms in both polar and non-polar solvents. nih.gov However, X-ray crystallographic analysis of the same compound revealed that a 1,3-diaxial conformation is dominant in the solid state. nih.gov This highlights the importance of using multiple analytical techniques, like NMR and X-ray crystallography, to gain a comprehensive understanding of a molecule's conformational landscape across different phases.

Applications in Advanced Chemical Synthesis and Ligand Design Research

cis-4-Fluoro-piperidin-3-ol as a Versatile Building Block in Complex Heterocyclic Synthesis

The piperidine (B6355638) ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active compounds. researchgate.netencyclopedia.pub The incorporation of fluorine into this scaffold, particularly with the specific cis-stereochemical arrangement of the fluoro and hydroxyl groups in this compound, provides a powerful tool for medicinal chemists. This building block serves as a versatile precursor for the synthesis of more complex heterocyclic systems, where the fluorine and hydroxyl moieties can be used for further chemical elaboration or to directly influence the properties of the final molecule. nih.govnih.gov

Research has demonstrated that fluorinated piperidines are instrumental in the development of novel therapeutic agents. sciencedaily.com The presence of the fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com Furthermore, the defined stereochemistry of this compound allows for precise control over the three-dimensional structure of the resulting complex molecules, which is crucial for optimizing interactions with biological targets. nih.gov Its utility is showcased in the synthesis of analogues of known drugs and novel chemical entities, where it can be incorporated to improve efficacy and pharmacokinetic properties. researchgate.netnih.gov The development of synthetic methodologies to access such all-cis-(multi)fluorinated piperidines highlights their growing importance in the pharmaceutical industry. nih.gov

Strategic Incorporation of Fluorine for Research Purposes in Bioactive Compounds

The deliberate placement of fluorine within a bioactive molecule is a widely adopted strategy to modulate its properties. nih.gov The unique electronic effects and conformational preferences induced by fluorine are exploited to enhance drug-like characteristics. nih.govnih.gov

The basicity of the piperidine nitrogen, as measured by its pKa value, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. tandfonline.com The introduction of a highly electronegative fluorine atom onto the piperidine ring, as in this compound, can significantly alter the electron density of the nitrogen atom through inductive effects. masterorganicchemistry.compharmaguideline.com

This modulation of basicity is a key strategy in drug design. By lowering the pKa of the piperidine nitrogen, the proportion of the neutral, unprotonated form of the molecule can be increased at physiological pH. nih.gov This can lead to improved membrane permeability and oral bioavailability. tandfonline.com Research has shown that the position and stereochemistry of the fluorine atom relative to the nitrogen have a profound impact on the pKa. For instance, an axial fluorine atom can lead to a higher pKa compared to an equatorial one due to favorable dipole interactions with the protonated nitrogen. scientificupdate.com This ability to fine-tune the basicity allows researchers to optimize the pharmacokinetic properties and reduce potential off-target effects, such as interactions with the hERG ion channel, which can be associated with cardiovascular toxicity. scientificupdate.com

| Compound | Key Feature | Impact of Fluorine | Reference |

|---|---|---|---|

| Fluorinated Piperidine Analogues | Nitrogen-containing scaffold | Lowers the pKa of the piperidine nitrogen, increasing the ratio of the more lipophilic unprotonated amine. | tandfonline.comnih.gov |

| MK-0731 (Kinesin Spindle Protein Inhibitor) | Axial fluorine on piperidine ring | Increased basicity (pKa 7.6) compared to the equatorial isomer (pKa 6.6), leading to better efficacy. | scientificupdate.com |

| 2-(Thiofluoroalkyl)pyridines | Fluorination adjacent to sulfur | Replacement of a CH3 group with a CF3 group resulted in a significant decrease in the pKa of the pyridine (B92270) nitrogen. | nih.gov |

The substitution of hydrogen with fluorine can have a substantial impact on the conformational preferences of a molecule. acs.org This is due to a combination of steric and stereoelectronic effects, such as the gauche effect, which can influence the torsional angles of the carbon backbone. researchgate.net In the context of ligand design, controlling the conformation of a molecule is paramount for achieving high-affinity and selective binding to a protein target. nih.gov

The rigid and defined stereochemistry of this compound can be used to pre-organize a ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding. acs.org The fluorine atom can also participate in favorable non-covalent interactions with the protein, such as orthogonal multipolar interactions with backbone carbonyls, which can significantly enhance binding affinity. nih.govacs.org Computational tools and high-resolution structural analysis have been instrumental in understanding and predicting these fluorine-protein interactions, guiding the rational design of more potent and selective inhibitors. acs.orgnih.gov

| Interaction Type | Description | Significance in Ligand Design | Reference |

|---|---|---|---|

| Gauche Effect | Tendency of electronegative substituents to adopt a gauche conformation. | Can lead to conformationally restricted amino acids useful in peptide and foldamer chemistry. | nih.govresearchgate.net |

| Orthogonal Multipolar C-F···C=O Interactions | Favorable interactions between the fluorine atom and protein backbone carbonyls. | Significantly enhances ligand binding affinity. | nih.govacs.org |

| Fluorine-Ammonium Gauche Effect | Observed in 5-membered nitrogen-containing heterocycles. | Influences the conformational preferences of the heterocyclic ring. | researchgate.net |

Precursor in Radiopharmaceutical Research for Imaging Applications

The field of nuclear medicine relies heavily on the use of radiolabeled molecules, or radiotracers, for diagnostic imaging techniques. The strategic placement of a fluorine atom in a precursor molecule like this compound makes it an attractive candidate for the development of such imaging agents. tandfonline.com

Positron Emission Tomography (PET) is a powerful, non-invasive imaging modality that allows for the visualization and quantification of physiological processes in vivo. nih.gov This technique requires radiotracers labeled with a positron-emitting radionuclide, with fluorine-18 (B77423) (¹⁸F) being one of the most commonly used isotopes due to its favorable decay characteristics, including a 109.8-minute half-life. nih.gov

This compound can serve as a precursor for the synthesis of ¹⁸F-labeled PET tracers. lumiprobe.com The non-radioactive fluorine atom can be replaced with ¹⁸F through nucleophilic substitution reactions. The resulting ¹⁸F-labeled piperidine scaffold can then be incorporated into larger molecules designed to target specific biological entities, such as receptors, enzymes, or transporters, that are implicated in disease. nih.gov The development of novel PET tracers is crucial for early disease diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. nih.gov However, the in vivo stability of the carbon-fluorine bond is a critical consideration, as defluorination can lead to unwanted accumulation of radioactivity in bones and compromise image quality. nih.gov

| PET Tracer/Precursor | Application | Key Research Finding | Reference |

|---|---|---|---|

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) | Tumor imaging | Acts as a substrate for amino acid transporters that are upregulated in cancer cells. | nih.gov |

| [¹⁸F]Fluorodopa | Diagnosis of Parkinson's disease | Used to assess the integrity of the dopaminergic system. | nih.govwikipedia-on-ipfs.org |

| 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety | Imaging of NR2B NMDA receptors | Showed high accumulation in bone, suggesting in vivo defluorination. | nih.gov |

| Fluorinated azadipeptide nitrile | Imaging of cysteine cathepsins | Selected for PET based on high affinity for oncologically important enzymes. | researchgate.net |

Future Directions and Emerging Research Avenues for Cis 4 Fluoro Piperidin 3 Ol

Development of Novel and More Efficient Synthetic Routes to Fluorinated Piperidinols

The synthesis of fluorinated piperidines has historically been challenging, often requiring laborious multi-step processes. nih.gov However, recent advancements are providing more direct and efficient access to these valuable compounds, with a particular focus on controlling stereochemistry.

A significant breakthrough is the development of methods that utilize readily available and inexpensive fluoropyridines as starting materials. nih.govacs.org One such prominent strategy is the dearomatization-hydrogenation (DAH) process. nih.gov This one-pot method involves a rhodium-catalyzed dearomatization of the fluoropyridine ring, followed by hydrogenation to yield the saturated piperidine (B6355638). nih.gov This approach is highly diastereoselective, providing access to a variety of all-cis-(multi)fluorinated piperidines. nih.gov Another efficient method involves the palladium-catalyzed heterogeneous hydrogenation of fluoropyridines, which is robust and tolerant of air and moisture. nih.gov These hydrogenation techniques represent a significant advancement over traditional methods that often struggle with competing hydrodefluorination side reactions. nih.govnih.gov

For the specific synthesis of chiral fluorinated piperidinols, enantioselective methods are crucial. A landmark development has been the first enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a protected form of the target compound's enantiomer. nih.govacs.org This route employs an organocatalytic enantioselective fluorination using a modified cinchona alkaloid catalyst. nih.govacs.org Further research in this area has shown that commercially available primary amines can also be used as catalysts, achieving similar levels of enantioselectivity and allowing the desired piperidinols to be crystallized into enantiopure form. nih.govacs.org

Other emerging strategies include the asymmetric hydrogenation of specifically prepared fluoro-enamides and the use of enzymatic methods, such as transaminases, to set the desired stereochemistry. scientificupdate.com These diverse approaches are paving the way for the large-scale production of enantiomerically pure fluorinated piperidinols like cis-4-fluoro-piperidin-3-ol, which was previously a significant bottleneck. sciencedaily.com

| Synthetic Strategy | Starting Material | Key Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Dearomatization-Hydrogenation (DAH) | Fluoropyridines | Rhodium catalyst, Borane (B79455) reagent (HBpin) | One-pot, highly diastereoselective for cis-products. | nih.gov |

| Heterogeneous Hydrogenation | Fluoropyridines | Palladium on carbon (Pd/C) | Robust, simple, chemoselective reduction. | nih.govacs.org |

| Enantioselective Organocatalytic Fluorination | Protected Piperidinone Precursor | Modified Cinchona Alkaloid or Primary Amines | First enantioselective route to cis-fluoropiperidinols. | nih.govacs.org |

| Asymmetric Hydrogenation | Fluoro-enamides | Rhodium, Ruthenium, or Iridium complexes with chiral phosphine (B1218219) ligands | High enantioselectivity for specific syn-fluoroamine derivatives. | scientificupdate.com |

Advanced Computational Modeling for Predicting Properties and Reactivity of Fluoropiperidine Systems

Alongside synthetic advancements, in silico methods are becoming indispensable for accelerating research into fluoropiperidine systems. Advanced computational modeling allows for the prediction of key molecular properties and reactivity, guiding synthetic efforts and providing insights into biological activity before a compound is ever synthesized.

Chemoinformatic tools are employed to evaluate the fundamental properties of fluorinated piperidines. For instance, calculations can accurately predict the pKa of the piperidine nitrogen. nih.gov This is critically important, as the introduction of a fluorine atom can significantly lower the basicity of the nearby nitrogen, a property that can be leveraged to reduce off-target effects, such as binding to the hERG ion channel, which is linked to cardiac toxicity. scientificupdate.comnih.gov Computational analysis also assesses "lead-likeness" and three-dimensionality, helping to prioritize fragments that are most promising for drug design. nih.gov

More sophisticated techniques, such as free-energy perturbation (FEP), are being used to perform "computational fluorine scanning". nih.gov This method can be applied to molecular dynamics simulations of a single parent compound to predict the binding affinities of numerous fluorinated analogues. nih.gov This predictive power allows researchers to identify the optimal position for fluorine substitution to maximize target engagement, thereby saving considerable synthetic effort. nih.gov The success of these computational models is, however, highly dependent on the quality of the force fields used and the accurate treatment of different protonation and tautomeric states. nih.gov

| Computational Method | Predicted Property | Significance in Research | Reference |

|---|---|---|---|

| Chemoinformatic Analysis | pKa, Lead-likeness, 3D shape | Predicts basicity to avoid off-target effects (e.g., hERG); assesses suitability as a drug fragment. | nih.gov |

| Free-Energy Perturbation (FEP) | Relative binding free energy | Enables "computational fluorine scanning" to identify analogues with improved binding affinity before synthesis. | nih.gov |

| Molecular Dynamics (MD) Simulation | Conformational preferences, solvent interactions | Provides insight into how fluorination affects the molecule's shape and interaction with its environment. | nih.gov |

Exploration of this compound in the Synthesis of New Chemical Entities for Biological Probes and Methodological Studies

This compound and its derivatives are not merely synthetic targets but are increasingly used as versatile building blocks for constructing new chemical entities (NCEs) with tailored properties for biological investigation and as tools in methodological studies.

A compelling example of its application is in the development of high-affinity antagonists for the human 5-HT₂A receptor. acs.orgnih.gov In this work, researchers incorporated a 3-(4-fluoropiperidin-3-yl) moiety into a 2-phenylindole (B188600) scaffold. acs.orgnih.gov The strategic placement of the fluorine atom was designed to lower the pKa of the basic piperidine nitrogen. acs.orgnih.gov This modification successfully improved the oral bioavailability of the resulting compound and mitigated affinity for the IKr potassium channel, a common liability in previous series. acs.orgnih.gov The final compound, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, emerged as a potent antagonist with 80% bioavailability and a long half-life in rats. acs.orgnih.gov

This case highlights a key future direction: the use of this compound as a "property-tuning" building block. Its defined stereochemistry and the predictable electronic effect of the fluorine atom allow chemists to systematically modify the physicochemical properties of larger molecules. This makes it an attractive scaffold for creating libraries of compounds for screening as biological probes to investigate cellular pathways or as new therapeutic leads. The development of efficient syntheses for fluorinated building blocks like this compound avoids the often-difficult late-stage fluorination of complex molecules. nih.gov

| Parent Scaffold | Derived New Chemical Entity | Purpose of Fluoropiperidinol Incorporation | Resulting Improvement | Reference |

|---|---|---|---|---|

| 2-Phenylindole | 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | Reduce pKa of the basic nitrogen. | Improved oral bioavailability and selectivity; reduced IKr channel affinity. | acs.orgnih.gov |

Q & A

Q. What are the common synthetic routes for preparing cis-4-Fluoro-piperidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

The synthesis of This compound typically involves fluorination of a piperidine precursor. Key methods include:

- Nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, applied to hydroxyl or carbonyl intermediates.

- Catalytic asymmetric hydrogenation of fluorinated enamines to achieve the desired cis stereochemistry .

- Ring-opening of epoxides with fluorine-containing nucleophiles, followed by cyclization.

Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact stereoselectivity. For example, polar aprotic solvents enhance fluorination efficiency, while chiral catalysts (e.g., Ru-BINAP complexes) improve enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly its stereochemical purity?

- NMR Spectroscopy : NMR distinguishes fluorine environments, while - NOESY confirms spatial proximity of protons to verify cis configuration .

- Chiral HPLC or SFC : Separates enantiomers using columns like Chiralpak IA/IB and supercritical CO-based mobile phases.

- X-ray Crystallography : Provides definitive stereochemical assignment but requires high-purity crystals .

Q. How can researchers verify the stability of this compound under varying pH and temperature conditions?

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- Moisture Sensitivity Testing : Store samples in controlled humidity chambers (e.g., 75% RH) and monitor hygroscopicity via Karl Fischer titration .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for pharmaceutical applications?

Advanced approaches include:

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo catalyst) with enantioselective enzymes or metal complexes to convert both enantiomers into a single product.

- Organocatalytic Fluorination : Use chiral ammonium salts (e.g., Cinchona alkaloids) to mediate asymmetric C–F bond formation.

- Computational-Guided Design : DFT calculations predict transition-state energies to optimize catalyst-substrate interactions .

Q. How does the fluorine substituent in this compound influence its pharmacological activity compared to non-fluorinated analogs?

Fluorine’s electronegativity and steric effects:

- Receptor Binding : Enhances hydrogen-bonding interactions with target proteins (e.g., GPCRs or kinases).

- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

Comparative studies using radiolabeled analogs (e.g., -PET tracers) or in vitro assays (e.g., competitive binding with -ligands) quantify these effects .

Q. What methodologies resolve contradictions in reported solubility data for this compound across studies?

- Standardized Solubility Protocols : Use USP/Ph. Eur. guidelines with controlled agitation, temperature (±0.1°C), and equilibration time (24–48 hours).

- Co-solvent Systems : Apply logP-driven solvent blends (e.g., DMSO/water) to mimic physiological conditions.

- Machine Learning Models : Train algorithms on existing datasets to predict discrepancies caused by impurities or polymorphic forms .

Q. How can researchers assess the compound’s potential toxicity in early-stage drug development?

Q. What computational tools are effective for modeling this compound’s conformation and interaction with biological targets?

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate ligand-receptor dynamics in explicit solvent.

- Docking Studies : AutoDock Vina or Glide predict binding modes to proteins (e.g., dopamine receptors).

- QM/MM Calculations : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to refine interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.